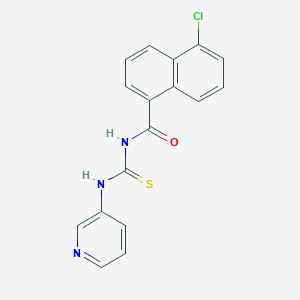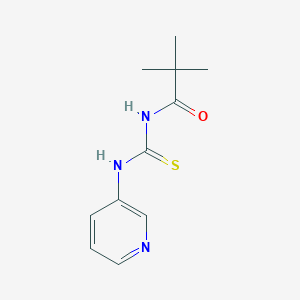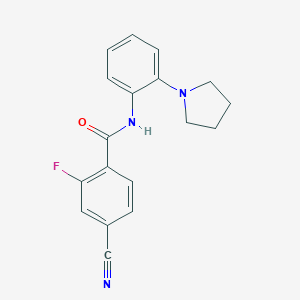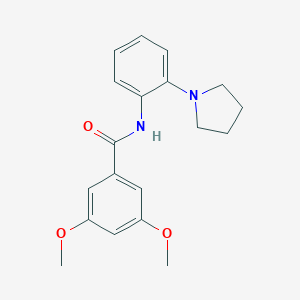![molecular formula C17H17N3O2 B250707 2,2-dimethyl-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]propanamide](/img/structure/B250707.png)
2,2-dimethyl-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-dimethyl-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]propanamide is a synthetic organic compound characterized by its unique structure, which includes an oxazolo[4,5-b]pyridine moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]propanamide typically involves multiple steps:
-
Formation of the Oxazolo[4,5-b]pyridine Core: : This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions
-
Attachment of the Phenyl Group: : The phenyl group can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of the phenyl group reacts with a halogenated oxazolo[4,5-b]pyridine in the presence of a palladium catalyst.
-
Formation of the Propanamide Moiety: : The final step involves the introduction of the propanamide group. This can be done by reacting the intermediate with 2,2-dimethylpropanoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to multi-kilogram quantities.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the oxazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
-
Reduction: : Reduction reactions can target the amide group, converting it to an amine under conditions such as catalytic hydrogenation.
-
Substitution: : The aromatic rings in the compound can undergo electrophilic substitution reactions. For example, nitration or halogenation can be performed using nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chlor
Properties
Molecular Formula |
C17H17N3O2 |
|---|---|
Molecular Weight |
295.34 g/mol |
IUPAC Name |
2,2-dimethyl-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]propanamide |
InChI |
InChI=1S/C17H17N3O2/c1-17(2,3)16(21)19-12-8-6-11(7-9-12)15-20-14-13(22-15)5-4-10-18-14/h4-10H,1-3H3,(H,19,21) |
InChI Key |
KZLLRHIONPCVEU-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)C2=NC3=C(O2)C=CC=N3 |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)C2=NC3=C(O2)C=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(1H-benzimidazol-2-yl)-3-methylbutyl]acetamide](/img/structure/B250632.png)
![4-fluoro-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B250633.png)
![N-[(5-chloro-2,1,3-benzothiadiazol-4-yl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B250642.png)
![Methyl 3-[(1-benzofuran-2-ylcarbonyl)amino]-4-(4-benzoyl-1-piperazinyl)benzoate](/img/structure/B250643.png)
![Methyl 4-(4-ethylpiperazin-1-yl)-3-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B250644.png)
![Methyl 4-(4-ethylpiperazin-1-yl)-3-[(2-methoxy-3-methylbenzoyl)amino]benzoate](/img/structure/B250648.png)
![N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-N'-(2-thienylcarbonyl)thiourea](/img/structure/B250653.png)
![N-[[2-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl]pentanamide](/img/structure/B250655.png)


![N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-isobutyrylthiourea](/img/structure/B250660.png)
![3,4-dimethoxy-N-[4-(4-methylpiperidin-1-yl)phenyl]benzamide](/img/structure/B250664.png)


